molecular formula C10H8F2N2O2 B13499154 Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Katalognummer: B13499154
Molekulargewicht: 226.18 g/mol
InChI-Schlüssel: PESLMSDIZYBONX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound with a unique structure that includes a pyridine ring substituted with a cyano group and a difluoroacetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetic acid.

    Reduction: 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is primarily related to its ability to participate in various chemical reactions. The cyano and difluoroacetate groups provide sites for nucleophilic and electrophilic interactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound versatile in synthetic applications.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 2-(6-cyanopyridin-2-yl)acetate: Similar structure but lacks the difluoro groups, leading to different reactivity and applications.

    Methyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both cyano and difluoroacetate groups, which provide a combination of reactivity and stability not found in many other compounds. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceuticals.

Eigenschaften

Molekularformel

C10H8F2N2O2

Molekulargewicht

226.18 g/mol

IUPAC-Name

ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-13)14-8/h3-5H,2H2,1H3

InChI-Schlüssel

PESLMSDIZYBONX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC=CC(=N1)C#N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.